molecular formula C24H19NO5 B5427617 benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B5427617
M. Wt: 401.4 g/mol
InChI Key: IYXCJFVRKXIRBD-DEDYPNTBSA-N
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Description

Benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound characterized by its complex structure, which includes a benzamido group, a benzodioxole ring, and a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzylamine with benzoyl chloride under basic conditions to form benzamide.

    Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a condensation reaction involving catechol and formaldehyde.

    Formation of the Propenoate Moiety: The final step involves the esterification of the benzamido and benzodioxole intermediates with acrylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or benzodioxole rings using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzamido or benzodioxole derivatives.

Scientific Research Applications

Benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the benzodioxole ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
  • Benzyl (E)-2-benzamido-3-phenylprop-2-enoate
  • Benzyl (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of the benzodioxole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity profiles.

Properties

IUPAC Name

benzyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c26-23(19-9-5-2-6-10-19)25-20(24(27)28-15-17-7-3-1-4-8-17)13-18-11-12-21-22(14-18)30-16-29-21/h1-14H,15-16H2,(H,25,26)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXCJFVRKXIRBD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)OCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)OCC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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